2-(4-ethoxyphenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide 2-(4-ethoxyphenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1049529-83-0
VCID: VC4143810
InChI: InChI=1S/C16H19N3O3/c1-2-22-14-7-5-13(6-8-14)12-15(20)17-10-11-19-16(21)4-3-9-18-19/h3-9H,2,10-12H2,1H3,(H,17,20)
SMILES: CCOC1=CC=C(C=C1)CC(=O)NCCN2C(=O)C=CC=N2
Molecular Formula: C16H19N3O3
Molecular Weight: 301.346

2-(4-ethoxyphenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide

CAS No.: 1049529-83-0

Cat. No.: VC4143810

Molecular Formula: C16H19N3O3

Molecular Weight: 301.346

* For research use only. Not for human or veterinary use.

2-(4-ethoxyphenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide - 1049529-83-0

Specification

CAS No. 1049529-83-0
Molecular Formula C16H19N3O3
Molecular Weight 301.346
IUPAC Name 2-(4-ethoxyphenyl)-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide
Standard InChI InChI=1S/C16H19N3O3/c1-2-22-14-7-5-13(6-8-14)12-15(20)17-10-11-19-16(21)4-3-9-18-19/h3-9H,2,10-12H2,1H3,(H,17,20)
Standard InChI Key NWOOCOPDQVILCL-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)CC(=O)NCCN2C(=O)C=CC=N2

Introduction

2-(4-ethoxyphenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a synthetic organic compound with a molecular formula of C16H19N3O4 and a molecular weight of 317.34 g/mol . This compound features a pyridazinone moiety linked to an ethoxyphenyl group via an acetamide linkage, which is of interest in medicinal chemistry due to its potential biological activities.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. While specific synthesis protocols for this exact compound are not widely documented, similar compounds often require the reaction of appropriate precursors such as pyridazinone derivatives and ethoxyphenyl-based compounds. Common methods may involve condensation reactions or nucleophilic substitutions.

Biological Activities

Although detailed biological activity data for 2-(4-ethoxyphenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide is limited, compounds with similar structures have shown promise in various biological assays. For instance, pyridazinone derivatives are known for their potential antitubercular and neuroprotective properties. The pyridazinone core can interact with enzymes or receptors, influencing cellular signaling pathways and potentially affecting processes such as cell proliferation and apoptosis.

Research Findings and Data

While specific research findings on this compound are scarce, related compounds have demonstrated significant biological activities. For example, some pyridazinone derivatives have shown antitubercular activity by interacting with enzymes in Mycobacterium tuberculosis. Additionally, similar compounds may inhibit enzymes linked to Alzheimer's disease, suggesting potential neuroprotective effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator